molecular formula C7H8N4OS B1295070 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine CAS No. 37497-00-0

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine

Cat. No. B1295070
CAS RN: 37497-00-0
M. Wt: 196.23 g/mol
InChI Key: BSYNHAHDUKAHAL-UHFFFAOYSA-N
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Description

The compound 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine is a heterocyclic compound that is part of a broader class of pyrimidothiazine derivatives. These compounds are characterized by a fused pyrimidine and thiazine ring system, which can be further modified with various substituents to alter their chemical and physical properties. The papers provided do not directly discuss 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine, but they do provide insights into the synthesis and properties of closely related compounds.

Synthesis Analysis

The synthesis of pyrimidothiazine derivatives typically involves the condensation of amino-substituted pyrimidines with halogenated compounds. For instance, the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with chloroacetic acid and its derivatives can yield various 5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-ones . Similarly, cyclocondensation reactions involving amino-substituted pyrimidines and α-haloketones in glacial acetic acid under reflux conditions have been used to synthesize derivatives of the pyrimidothiazine ring system . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidothiazine derivatives is characterized by the presence of a fused pyrimidine and thiazine ring. The tautomeric forms of these compounds have been studied using 1H NMR, UV, and IR spectroscopy, which indicated that the pyrimidothiazines exist primarily as 5H-6(7H)-ones rather than other possible tautomers . For the specific compound , 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine, similar spectroscopic techniques could be employed to determine its predominant tautomeric form and confirm its molecular structure.

Chemical Reactions Analysis

The reactivity of pyrimidothiazine derivatives can be explored through various chemical reactions. For example, the reaction of certain pyrimidothiazine compounds with phosphorous oxychloride can lead to chlorinated derivatives . Nucleophilic substitution reactions can further transform these chlorinated compounds into new derivatives with different secondary amines . These reactions highlight the versatility of the pyrimidothiazine scaffold in synthetic chemistry and suggest that similar strategies could be used to modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidothiazine derivatives are influenced by their molecular structure and substituents. The papers provided do not offer specific data on the physical and chemical properties of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine. However, spectroscopic data such as NMR and mass spectra can provide valuable information about the electronic environment and molecular weight of these compounds . Additionally, microanalytical data can confirm the composition and purity of synthesized products . These analytical techniques would be essential in characterizing the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Biological Significance

"4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine" is a compound of interest in the field of heterocyclic chemistry, particularly for its potential applications in medicinal chemistry and material science. While specific studies on this compound are limited, research on related pyrimido[4,5-b]quinolines and thiazin analogues provides insight into the synthetic methods and potential biological activities associated with this class of compounds.

  • Synthetic Approaches : A study details the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively, with anthranilic acid in the presence of polyphosphoric acid. This work highlights the versatility of barbituric acids as precursors for fused pyrimidines, offering potential pathways for the synthesis of "4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine" (Nandha kumar et al., 2001).

  • Biological Applications : The relevance of pyrimidine derivatives in pharmacology is underscored by their wide range of biological activities. Pyrimidine derivatives, including those similar to "4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine," have been explored for their potential as optical sensors, showcasing their versatility in biological and medicinal applications. These compounds are recognized for their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes due to their exquisite sensing materials and various biological and medicinal applications (Jindal & Kaur, 2021).

  • Medicinal Chemistry : The pyranopyrimidine core, closely related to the structural motif of "4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine," is noted for its bioavailability and synthetic applications in the medicinal and pharmaceutical industries. This underscores the compound's potential in drug development, particularly for conditions requiring modulation of biological targets (Parmar et al., 2023).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

properties

IUPAC Name

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNHAHDUKAHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N1)SCC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190945
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine

CAS RN

37497-00-0
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037497000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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